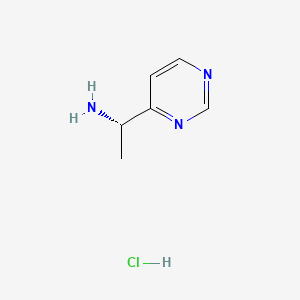![molecular formula C19H21Cl3N2O3 B14003099 4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride CAS No. 18471-77-7](/img/structure/B14003099.png)
4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes bis(2-chloroethyl)amino groups, making it a potent agent in chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-[bis(2-chloroethyl)amino]benzoic acid with 3-methoxybenzaldehyde under specific conditions to form the intermediate compound. This intermediate is then further reacted with hydrochloric acid to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially due to the presence of the bis(2-chloroethyl)amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its cytotoxic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride involves its interaction with cellular components. The bis(2-chloroethyl)amino groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in cytotoxic effects, making it a potential candidate for anticancer therapies .
類似化合物との比較
Similar Compounds
- 4-[Bis(2-chloroethyl)amino]benzoic acid
- 4-[Bis(2-chloroethyl)amino]benzaldehyde
- 4-[Bis(2-chloroethyl)amino]phenylbutyric acid
Uniqueness
What sets 4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride apart from similar compounds is its methoxyphenyl group, which enhances its reactivity and potential biological activity. This structural feature allows for more diverse interactions and applications in various fields .
特性
CAS番号 |
18471-77-7 |
|---|---|
分子式 |
C19H21Cl3N2O3 |
分子量 |
431.7 g/mol |
IUPAC名 |
4-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C19H20Cl2N2O3.ClH/c1-26-18-12-14(2-7-17(18)23(10-8-20)11-9-21)13-22-16-5-3-15(4-6-16)19(24)25;/h2-7,12-13H,8-11H2,1H3,(H,24,25);1H |
InChIキー |
ZRQYUKOQIJCGST-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)C(=O)O)N(CCCl)CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid](/img/structure/B14003021.png)


![O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide](/img/structure/B14003030.png)



![Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate](/img/structure/B14003046.png)

![N-[(2,4-diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14003078.png)
![Phenol,4-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B14003081.png)


